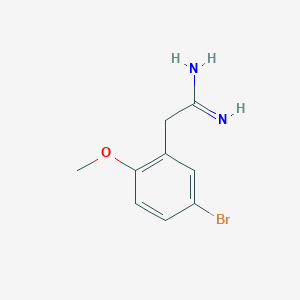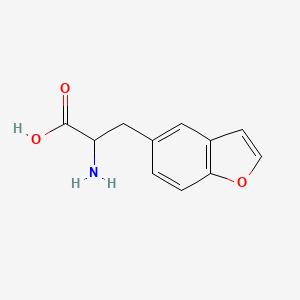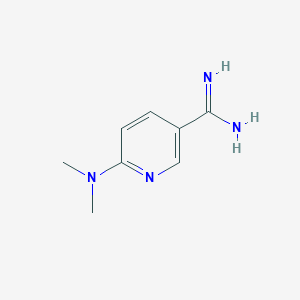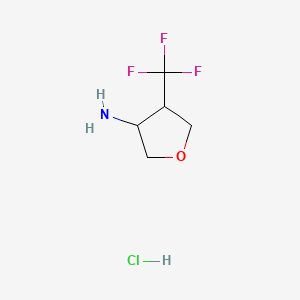
4-(Trifluoromethyl)oxolan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)oxolan-3-aminehydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with an amine group and hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)oxolan-3-aminehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)oxolan-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
4-(Trifluoromethyl)oxolan-3-aminehydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)oxolan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may act on various pathways, depending on its specific application, such as inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Trifluoromethyl)oxolan-3-aminehydrochloride include other trifluoromethylated heterocyclic compounds, such as:
- 4-(Trifluoromethyl)phenylamine
- 3-(Trifluoromethyl)pyrazole
- 2-(Trifluoromethyl)benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique oxolane ring structure combined with the trifluoromethyl and amine groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H9ClF3NO |
|---|---|
Molecular Weight |
191.58 g/mol |
IUPAC Name |
4-(trifluoromethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h3-4H,1-2,9H2;1H |
InChI Key |
USAGQKMMZWEBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


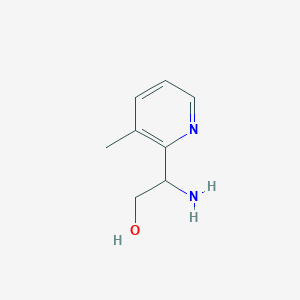
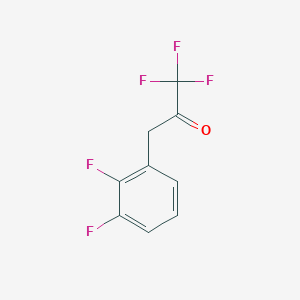

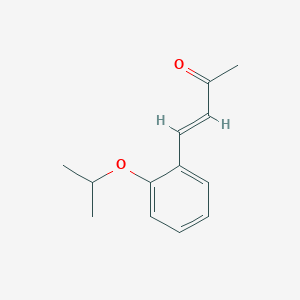
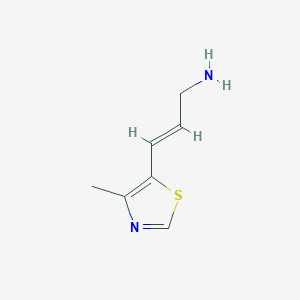

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
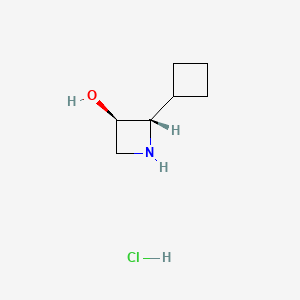
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)

